![molecular formula C9H15Cl2N3 B2639034 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride CAS No. 2241128-07-2](/img/structure/B2639034.png)
3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized using multicomponent reactions . These reactions are efficient and versatile, allowing for the creation of structurally diverse pyrazole derivatives .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring allow for structural variations, giving pyrazoles diverse synthetical, biological, and photophysical properties .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations, giving pyrazoles diverse synthetical, biological, and photophysical properties .科学的研究の応用
Synthesis and Biological Applications
Pyrazole derivatives are synthesized through various methods, including condensation followed by cyclization or multicomponent reactions (MCR), either step-wise or in one pot, under different conditions. Common reagents for these syntheses include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These protocols offer strategies to annelate different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems with widespread bioactivities (Dar & Shamsuzzaman, 2015).
Pharmacological Effects
Pyrazoline derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, antidepressant, antiepileptic, and antidiabetic activities. These derivatives act on various biological targets, such as cannabinoid CB1 receptors, monoamine oxidase (MAO) inhibitors, and nitric oxide synthase inhibitors, among others. This diversity in biological activity is due to the structural versatility of the pyrazole ring, which allows for the development of compounds with targeted therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Properties
Research on pyrazoline derivatives has also focused on their anticancer properties. These compounds are explored for their potential as anticancer agents, with various synthetic strategies being employed to enhance their biological effect. The interest in pyrazolines against cancer highlights the significant scope for further research in this area, aiming to design more active biological agents (Ray et al., 2022).
作用機序
将来の方向性
Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine and industry .
特性
IUPAC Name |
3-(azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-7-8(3-1)11-12-9(7)6-4-10-5-6;;/h6,10H,1-5H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOSNODQGROOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

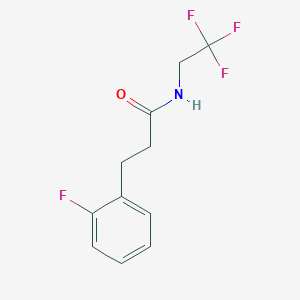
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)
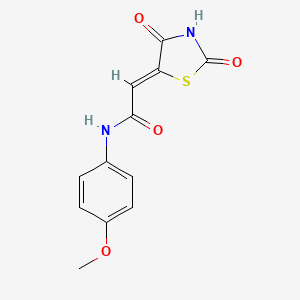

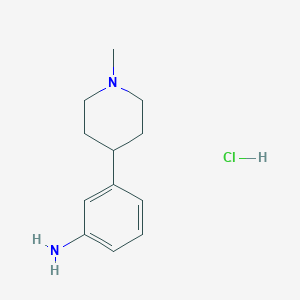
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
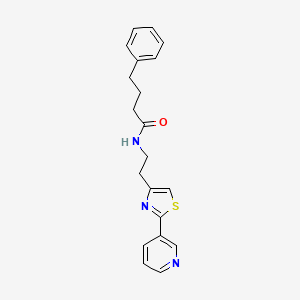



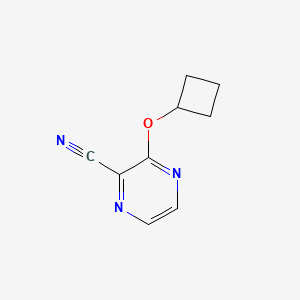
![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)